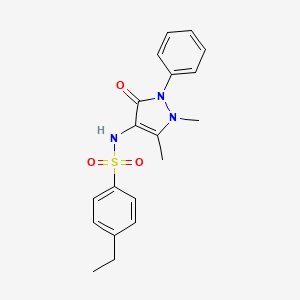![molecular formula C19H22FN3O4 B5972518 ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate](/img/structure/B5972518.png)
ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions. The fluorophenoxy group is introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group. The final step involves the coupling of the pyrazole and piperidine rings through a carbonylation reaction, often using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate
- Ethyl 1-[5-(4-fluorophenoxymethyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate
- Ethyl 1-[5-(2-chlorophenoxymethyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate
Uniqueness
Ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate is unique due to the presence of the 2-fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications .
Propiedades
IUPAC Name |
ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-2-26-19(25)13-6-5-9-23(11-13)18(24)16-10-14(21-22-16)12-27-17-8-4-3-7-15(17)20/h3-4,7-8,10,13H,2,5-6,9,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBUOMHTJZXJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5972445.png)
![5-[3-(dimethylamino)pyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5972450.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972451.png)
![ETHYL 1-({3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}METHYL)-3-PIPERIDINECARBOXYLATE](/img/structure/B5972458.png)
![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B5972466.png)
![N,N-dimethyl-3-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)aniline](/img/structure/B5972468.png)
![1-[2-methoxy-5-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5972475.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5972478.png)
![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B5972493.png)
![2-{2-[(2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5972508.png)
![2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-[(Z)-(2-hydroxyphenyl)methylideneamino]amino]methyl]phenol](/img/structure/B5972521.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B5972522.png)


